3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name for this compound is 3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine , reflecting its bicyclic heteroaromatic framework and substituent positions. The nomenclature follows hierarchical prioritization:
- Parent bicyclic system : The base structure is pyrrolo[3,2-b]pyridine, a fused bicyclic system comprising a pyrrole ring (five-membered, one nitrogen) and a pyridine ring (six-membered, one nitrogen).
- Substituent numbering : Bromine occupies position 3 on the pyrrole ring, while methoxy resides at position 7 on the pyridine ring.
Constitutional isomerism arises from alternative connectivity patterns:
- Positional isomers : Varying substituent placements generate distinct isomers. For example, moving the bromine to position 2 or 4 on the pyrrole ring or relocating the methoxy group to position 6 on the pyridine ring would yield constitutional isomers.
- Functional group isomers : Substituting bromine with other halogens (e.g., chlorine) or altering the methoxy group to hydroxyl or methyl substituents creates functional variants.
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₇BrN₂O | |
| Molecular weight | 227.06 g/mol | |
| CAS registry number | 1190319-33-5 |
Bicyclic Heterocyclic Architecture: Pyrrole-Pyridine Fusion
The compound’s core consists of a pyrrolo[3,2-b]pyridine scaffold, characterized by:
- Fusion pattern : The pyrrole ring (positions 1–5) shares bonds with the pyridine ring at positions 3 and 2, respectively.
- Aromaticity : Both rings exhibit aromaticity due to conjugated π-systems. The pyrrole contributes four π-electrons (from the five-membered ring), while the pyridine provides six π-electrons, satisfying Hückel’s 4n+2 rule.
- Hybridization : All ring atoms are sp²-hybridized, enabling planar geometry and delocalized electron density.
Electronic effects :
Positional Substituents: Bromine at C3 and Methoxy at C7
The substituents critically modulate electronic and steric properties:
- Bromine at C3 :
- Methoxy at C7 :
- Electron-donating effect : The methoxy group’s oxygen lone pairs donate electron density into the pyridine ring via resonance, activating it toward electrophilic substitution.
- Steric influence : The methyl group introduces mild steric hindrance, affecting regioselectivity in further derivatizations.
Substituent interplay :
- The bromine’s electron withdrawal and methoxy’s electron donation create a push-pull electronic gradient across the bicyclic system, enhancing polarization at reactive sites.
- This duality is exploited in medicinal chemistry to fine-tune drug-receptor interactions.
Table 2: Substituent impact on physicochemical properties
| Substituent | Position | Electronic Effect | Reactivity Influence |
|---|---|---|---|
| Bromine | C3 | Withdrawing | Facilitates cross-coupling |
| Methoxy | C7 | Donating | Activates toward electrophiles |
Propriétés
IUPAC Name |
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-10-7-5(9)4-11-8(6)7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGJKQZCIJWLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Methoxylation at the 7-Position
- The methoxy group is typically introduced by nucleophilic substitution on a suitable precursor bearing a leaving group (e.g., halide) at the 7-position.
- Alternatively, direct methylation of a hydroxy precursor (7-hydroxy-1H-pyrrolo[3,2-b]pyridine) using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions is feasible.
- Reaction conditions often involve polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to 60°C to optimize yield and minimize side reactions.
Bromination at the 3-Position
- Electrophilic bromination is performed using reagents such as bromine (Br2) or N-bromosuccinimide (NBS).
- NBS is preferred for controlled bromination due to its milder and more selective nature.
- Typical solvents include chloroform, dichloromethane (DCM), or THF.
- Temperature control is crucial; reactions are conducted at 0°C to room temperature to prevent over-bromination or degradation.
- Reaction times vary from 10 minutes to several hours depending on reagent concentration and solvent.
Representative Reaction Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Methoxylation | Methyl iodide, base (e.g., K2CO3) | DMF or THF | 25–60°C | 1–4 hours | Ensures selective methylation at 7-position |
| Bromination | N-bromosuccinimide (NBS), base (e.g., triethylamine) | DCM or chloroform | 0–25°C | 30 min – 2 hours | Controlled electrophilic bromination at 3-position |
| Alternative Bromination | Br2 | Chloroform | 0–25°C | 10–60 minutes | Requires careful handling due to Br2 reactivity |
Mechanistic Insights
- The methoxylation step proceeds via nucleophilic attack of the methoxide ion on an electrophilic carbon bearing a suitable leaving group at the 7-position.
- Bromination at the 3-position involves electrophilic aromatic substitution, where the electron-rich pyrrole ring directs bromination preferentially to the 3-position.
- The presence of the methoxy group at the 7-position exerts an electron-donating effect, enhancing the reactivity of the pyrrole ring toward electrophilic bromination.
Comparative Data Table of Preparation Methods
| Parameter | Methoxylation | Bromination (NBS) | Bromination (Br2) |
|---|---|---|---|
| Reagents | Methyl iodide + base | N-bromosuccinimide + base | Bromine |
| Solvent | DMF, THF | DCM, chloroform | Chloroform |
| Temperature | 25–60°C | 0–25°C | 0–25°C |
| Reaction Time | 1–4 hours | 30 min – 2 hours | 10–60 minutes |
| Selectivity | High for 7-position | High for 3-position | Moderate, requires control |
| Safety | Moderate | Mild | High (corrosive, toxic) |
| Scalability | Good | Good | Requires caution |
Summary of Research Findings
- The literature and patent data indicate that the bromination of pyrrolo[3,2-b]pyridine derivatives using NBS is the most reliable method for introducing bromine at the 3-position with high regioselectivity and yield.
- Methoxylation is efficiently achieved by nucleophilic substitution or methylation of hydroxy precursors under mild conditions.
- Combining these steps sequentially allows for the synthesis of this compound with satisfactory purity and yield.
- Alternative methods involving palladium-catalyzed cross-coupling (e.g., Suzuki coupling) are documented for related azaindole derivatives but are less common for this specific substitution pattern.
- Stability and solubility considerations favor storage under inert atmosphere and use of polar aprotic solvents for handling.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-b]pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridines, while coupling reactions can produce complex biaryl structures.
Applications De Recherche Scientifique
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: The compound is used in the study of protein-ligand interactions and enzyme inhibition.
Material Science: It can be incorporated into organic electronic materials due to its unique electronic properties.
Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs.
Comparaison Avec Des Composés Similaires
Structural Analogs in the Pyrrolo[3,2-b]pyridine Series
Table 1: Key Structural and Physicochemical Comparisons
*XLogP3: Computed octanol-water partition coefficient. †Estimated based on methoxy analogs.
Key Observations:
Substituent Position: The methoxy group at position 7 in the target compound vs. Bromine at position 3 enables cross-coupling (e.g., Suzuki or Sonogashira reactions), as demonstrated in pyrrolo[2,3-b]pyridine derivatives .
Functional Group Effects :
- Nitro vs. Methoxy : The nitro group in 7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine increases XLogP3 (1.6 vs. ~1.2) and introduces electron-withdrawing effects, which may reduce solubility compared to the methoxy analog .
- Iodo vs. Bromo : The iodo substituent in 6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine enhances reactivity in coupling reactions but increases molecular weight (322.93 vs. 227.06 g/mol) .
Ring Isomerism :
- Pyrrolo[3,2-b]pyridine derivatives differ from pyrrolo[2,3-b]pyridines (e.g., 5-bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine ) in ring fusion, leading to distinct electronic environments and steric profiles.
Activité Biologique
3-Bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 227.06 g/mol
- Core Structure : The compound features a pyrrolo[3,2-b]pyridine core, which is known for its presence in various biologically active molecules.
This compound primarily exerts its biological effects through the inhibition of FGFRs. FGFRs play a crucial role in cell signaling pathways that regulate proliferation, differentiation, and survival. The compound binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules. This mechanism is particularly relevant in cancer biology where FGFRs are often overexpressed.
Inhibition of FGFRs
Research indicates that derivatives of this compound exhibit potent inhibitory effects against FGFR1, FGFR2, and FGFR3. This inhibition can lead to reduced cell proliferation and increased apoptosis in various cancer cell lines.
| FGFR Target | Inhibition Activity |
|---|---|
| FGFR1 | High |
| FGFR2 | Moderate |
| FGFR3 | High |
Cellular Effects
In vitro studies have shown that this compound induces apoptosis in cancer cells. The compound's ability to inhibit cell growth has been demonstrated across several cancer types, making it a candidate for further development as an anticancer agent.
Case Studies
- Anticancer Activity : A study focused on the effects of this compound on human cancer cell lines revealed significant reductions in cell viability at micromolar concentrations. The compound was shown to induce apoptosis through caspase activation pathways.
- Enzyme Inhibition : In biochemical assays, the compound effectively inhibited specific enzymes associated with tumor growth. This inhibition was quantified using IC values that indicate the concentration needed to inhibit 50% of enzyme activity.
Research Findings
Recent investigations into the pharmacological properties of this compound have highlighted its potential applications in treating various cancers:
- Antitumor Effects : The compound has been linked to reducing tumor size in xenograft models.
- Anti-inflammatory Properties : Preliminary studies suggest that it may also possess anti-inflammatory effects, which could be beneficial in treating metabolic disorders.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine, and how is regioselectivity ensured?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at the brominated position (C3), while methoxy groups are often introduced via nucleophilic substitution or Cu-catalyzed C-O coupling under basic conditions . Key steps include:
- Protecting the pyrrole NH with a suitable group (e.g., TsCl/NaH) to prevent side reactions .
- Using Pd(PPh₃)₄ as a catalyst for bromine substitution at C3 with boronic acids .
Data Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| NH Protection | TsCl, NaH, 0°C→rt | Prevents undesired NH reactivity |
| C3 Functionalization | Pd(PPh₃)₄, boronic acid, K₂CO₃, toluene/EtOH, 105°C | Introduces substituents at C3 |
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:
- Elemental Analysis : Compare calculated vs. observed C, H, N values (e.g., Anal. Calcd: C 56.33%, H 2.66%, N 8.21%; Found: C 56.44%, H 2.60%, N 8.15% ).
- IR Spectroscopy : Key peaks for NH (3165 cm⁻¹), methoxy C-O (1269 cm⁻¹), and aromatic stretches (1488 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion [M+H]+ at m/z 257.16 (C₈H₆BrN₂O).
Advanced Research Questions
Q. How can contradictory analytical data (e.g., elemental analysis vs. NMR) be resolved for this compound?
- Methodological Answer : Cross-validate using multiple techniques:
- X-ray Crystallography : Resolves ambiguities in regiochemistry (if single crystals are obtainable) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm substituent positions.
- Thermogravimetric Analysis (TGA) : Detects decomposition events (e.g., dec. at 150°C ) that may affect purity.
Q. What strategies improve the compound’s pharmacological profile (e.g., brain penetration, metabolic stability)?
- Methodological Answer : Lead optimization approaches include:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, fluorine) to reduce logP and enhance solubility .
- CYP Inhibition Mitigation : Replace metabolically labile groups (e.g., methoxy) with bioisosteres like trifluoromethoxy .
Data Table :
| Parameter | Modification | Effect |
|---|---|---|
| Brain Penetration | Reduce molecular weight (<400 Da) | Enhances BBB permeability |
| hERG Binding | Remove basic amines | Lowers cardiac toxicity risk |
Q. How is regioselectivity maintained during C7 methoxy introduction in the presence of reactive NH groups?
- Methodological Answer : Use orthogonal protection-deprotection strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
